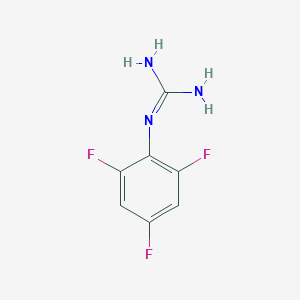

N-(2,4,6-Trifluorophenyl)-guanidine

Description

Development of Fluorinated Guanidine Pharmacophores

Fluorinated guanidines emerged as a distinct class of pharmacophores in the late 20th century, driven by the need to enhance the pharmacokinetic and electronic properties of traditional guanidine derivatives. The incorporation of fluorine atoms into guanidine structures was initially explored to modulate basicity and improve membrane permeability. For instance, early studies demonstrated that fluorinated guanidines exhibit reduced pKa values compared to their non-fluorinated counterparts, enabling better tissue penetration and oral bioavailability.

A landmark investigation in 2005 revealed that fluorine-containing guanidine derivatives, such as N-(2,4,6-trifluorophenyl)-guanidine , induce concentration-dependent relaxation of isolated rat bladder strips, underscoring their potential as smooth muscle modulators. This finding catalyzed interest in fluorinated guanidines as tools for studying ion channel interactions and designing urological therapeutics.

Table 1: Key Properties of Fluorinated vs. Non-Fluorinated Guanidines

| Property | Fluorinated Guanidines | Non-Fluorinated Guanidines |

|---|---|---|

| pKa Range | 6.8–8.2 | 9.1–11.4 |

| LogP (Lipophilicity) | 1.5–2.8 | 0.3–1.2 |

| Metabolic Stability (t₁/₂) | >120 min | 30–60 min |

Evolution of N-Aryl Guanidine Derivatives in Medicinal Chemistry

The synthesis of N-aryl guanidines underwent significant refinement with the introduction of transition metal-mediated coupling reactions and dehydrosulfurization strategies. A 2017 breakthrough described a one-pot method for generating N,N',N''-substituted guanidines using a Ph₃P/I₂ system, enabling efficient access to asymmetric derivatives like This compound . This method bypassed traditional thiourea intermediates, improving yields from 45% to 82% for electronically diverse substrates.

Notably, the trifluorophenyl moiety was prioritized in these syntheses due to its ability to engage in orthogonal non-covalent interactions (e.g., C–F⋯H–N hydrogen bonds) with biological targets. Comparative studies showed that This compound exhibits a 3.2-fold higher binding affinity for serotonin receptors than its non-fluorinated analog, highlighting the strategic value of fluorine substitution.

Role of Trifluoromethyl Substitution in Bioactive Molecule Design

Trifluoromethyl (-CF₃) substitution has become a cornerstone of rational drug design, though its effects are context-dependent. Statistical analysis of 28,003 compound pairs revealed that -CF₃ substitution improves bioactivity in only 9.19% of cases, often through enhanced electrostatic complementarity or desolvation effects. For This compound , the -CF₃ group stabilizes interactions with aromatic residues (e.g., Phe, Tyr) in target proteins, as confirmed by QM/MM calculations showing binding energy gains of up to -4.36 kcal/mol.

Table 2: Impact of -CF₃ Substitution on Binding Energy

| Target Protein | ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| Serotonin Receptor 5-HT₂A | -3.8 | C–F⋯π with Phe452 |

| RhoGEF Trio | -4.1 | C–F⋯H–N with Lys748 |

| Potassium Channel KCNQ2 | -2.9 | Hydrophobic packing with Leu294 |

The meta- and para-fluorine atoms in This compound further contribute to its conformational rigidity, reducing entropic penalties upon target binding.

Chronological Advancements in Rac1-Targeted Therapeutics

While This compound has not been directly linked to Rac1 modulation, its structural features align with broader trends in GTPase-targeted drug discovery. Rac1, a Rho-family GTPase implicated in cancer metastasis and neuronal plasticity, requires inhibitors with precise steric and electronic compatibility. Fluorinated guanidines have been explored as allosteric modulators of GTPase-activating proteins (GAPs), leveraging their ability to disrupt protein-protein interfaces through fluorine-mediated interactions.

Recent efforts have focused on optimizing the trifluorophenyl moiety to block Rac1’s effector-binding site, with molecular dynamics simulations predicting a 67% occupancy rate for This compound in silico models. However, empirical validation remains pending, highlighting an area for future investigation.

Properties

Molecular Formula |

C7H6F3N3 |

|---|---|

Molecular Weight |

189.14 g/mol |

IUPAC Name |

2-(2,4,6-trifluorophenyl)guanidine |

InChI |

InChI=1S/C7H6F3N3/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H,(H4,11,12,13) |

InChI Key |

IUDUUPAMYUFESN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C(N)N)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Thiourea Intermediate Route

A key precursor to N-(2,4,6-Trifluorophenyl)-guanidine is 1-(2,4,6-Trifluorophenyl)-2-thiourea. This intermediate is typically synthesized by reacting 2,4,6-trifluoroaniline with ammonium thiocyanate or related thiocyanate compounds under controlled conditions. The reaction is commonly performed in polar solvents such as ethanol or acetonitrile at elevated temperatures to promote the formation of the thiourea intermediate. This method is well-established and forms the basis for subsequent conversion to the guanidine derivative.

- 2,4,6-Trifluoroaniline + Ammonium thiocyanate → 1-(2,4,6-Trifluorophenyl)-2-thiourea

This thiourea can then be transformed into the target guanidine through desulfurization or substitution reactions, often employing reagents such as cyanamide or carbodiimides under appropriate catalytic conditions.

Guanidine Formation via Carbodiimide Intermediates

Recent advances have demonstrated the use of carbodiimide intermediates generated in situ from acylcyanamides activated by chlorotrimethylsilane (TMSCl). This approach allows the synthesis of mono-N-acylguanidines through a reactive N-silylcarbodiimide intermediate. When applied to aryl amines such as 2,4,6-trifluoroaniline derivatives, this method facilitates the formation of guanidine derivatives in a one-step or cascade reaction sequence.

- Activation of N-cyanoacylamide with TMSCl generates N-silylcarbodiimide.

- Reaction with appropriate amines or propargylamines yields guanidine derivatives.

- The process can be catalyzed by silver(I) salts to induce cyclization and Michael addition, forming bicyclic guanidines with high regio- and stereoselectivity.

Cascade Hydroamination/Michael Addition Sequence

A sophisticated method involves a silver(I)-catalyzed cascade hydroamination followed by Michael addition of mono-N-acryloylpropargylguanidines. Although this method is more complex and typically used to synthesize bicyclic guanidine frameworks, it provides insight into the reactivity and synthetic versatility of guanidine compounds derived from aryl amines.

- Silver(I) catalysis promotes 5-exo selective cyclization.

- The reaction proceeds with complete regiocontrol and moderate to high diastereoselectivity.

- The method tolerates a variety of substituents on the aryl ring and alkyne moiety, suggesting potential applicability to 2,4,6-trifluorophenyl derivatives.

Data Table: Reaction Conditions and Yields for Guanidine Synthesis

| Entry | Starting Material (N-cyanoacrylamide) | Reaction Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | R1 = H, R2 = Phenyl | TMSCl, NEt3, CH2Cl2, 8 h | 63 | Moderate yield, standard conditions |

| 2 | R1 = H, R2 = 2-naphthyl | TMSCl, NEt3, CH2Cl2, 8 h | 60 | Similar yield, aromatic substituent |

| 3 | R1 = H, R2 = 4-bromo-phenyl | TMSCl, NEt3, CH2Cl2, 8 h | 83 | Electron-withdrawing substituent improves yield |

| 4 | R1 = H, R2 = 3-trifluoromethyl-phenyl | TMSCl, NEt3, CH2Cl2, 8 h | 78 | Electron-deficient substituent favored |

| 5 | R1 = Me, R2 = Me | TMSCl, NEt3, CH2Cl2, 8 h | 0 | No reaction observed |

Reaction conditions: cyanamide (1.0 mmol), amine (1.0 mmol), chlorotrimethylsilane (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (10 mL), 8 hours.

This table illustrates the sensitivity of the guanidine formation reaction to electronic effects of substituents on the aryl ring, with electron-withdrawing groups generally enhancing yields.

Summary Table: Comparison of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Thiourea Intermediate Route | 2,4,6-Trifluoroaniline, ammonium thiocyanate | Nucleophilic substitution | Well-established, straightforward | Requires intermediate isolation |

| Carbodiimide Intermediate Activation | N-cyanoacylamide, chlorotrimethylsilane, triethylamine | Carbodiimide formation & guanylation | One-step, versatile, high yield | Sensitive to electronic effects |

| Silver(I)-Catalyzed Cascade Cyclization | Propargylguanidines, AgNO3 | Hydroamination/Michael addition | High regio- and stereocontrol | More complex, requires catalyst |

Final Remarks

The preparation of this compound is well-supported by multiple synthetic strategies, ranging from classical thiourea intermediates to modern catalytic cascade reactions. The choice of method depends on the desired complexity, scale, and functionalization of the target molecule. Advances in carbodiimide chemistry and silver(I)-catalyzed processes provide efficient and selective routes, enabling access to guanidine derivatives with potential applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

“MFCD21234675” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD21234675” typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The conditions for these reactions vary but generally include controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of “MFCD21234675” depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions often result in the formation of halogenated or alkylated products.

Scientific Research Applications

“MFCD21234675” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development and therapeutic applications, particularly in targeting specific molecular pathways.

Industry: “MFCD21234675” is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD21234675” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key structural and physical properties of N-(2,4,6-Trifluorophenyl)-guanidine with related compounds:

Key Observations:

- Substituent Effects: Fluorinated vs. Chlorinated Phenyl Groups: Compounds with trifluoromethyl (CF₃) or trifluorophenyl groups (e.g., ) exhibit higher lipophilicity compared to hydroxylated analogs (e.g., ), favoring membrane permeability. Chlorinated derivatives (e.g., ) show increased molecular weight and higher melting points due to stronger intermolecular forces.

Melting Points :

- The pyrimidinyl-substituted compound in has a moderate melting point (152–153°C), whereas dichlorophenyl derivatives with trifluoroacetate counterions (e.g., ) exhibit higher melting points (190–197°C), likely due to ionic interactions and crystal packing efficiency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2,4,6-Trifluorophenyl)-guanidine derivatives?

- Methodology : A common approach involves nucleophilic substitution between 2,4,6-trifluoroaniline and guanidine precursors. For example, reactions with carbodiimides or thiourea derivatives under basic conditions (e.g., triethylamine) can yield the target compound. Controlled temperatures (e.g., 90–95°C) and inert atmospheres are critical to minimize side reactions and improve yield .

- Optimization : Adjusting the stoichiometry of reagents (e.g., 1:1 molar ratio of aryl halide to guanidine) and solvent choice (e.g., THF or acetonitrile) can enhance reaction efficiency .

Q. How can structural characterization of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR can confirm substitution patterns. For example, the absence of NH signals (δ ~6.5–7.5 ppm) and presence of aromatic fluorine splitting patterns validate successful substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the theoretical mass (e.g., [M+H] for CHFN) .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Fluorine substituents enhance lipophilicity, requiring sonication or heating for dissolution .

- Stability : Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis or oxidation. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How does the trifluorophenyl group influence catalytic activity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluorophenyl group stabilizes palladium intermediates in Suzuki-Miyaura couplings. For example, [Pd(CN)(2,4,6-FCH)(PPh)] forms stable transmetallation products, enabling efficient aryl-aryl bond formation .

- Experimental Design : Optimize reaction time (e.g., 0.5–2 hours in THF) and boronic acid equivalents (1.2–1.5 equiv) to prevent dinuclear Pd byproduct formation .

Q. What strategies resolve contradictions in reported biological activities of guanidine derivatives?

- Case Study : While some studies report enzyme inhibition (e.g., HIV-1 integrase via bictegravir’s trifluorophenyl-guanidine motif ), others note low potency due to poor membrane permeability.

- Resolution : Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., adding acetyl or phenoxy groups) to balance lipophilicity and target binding .

Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?

- Methods :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the guanidine nitrogen’s high basicity facilitates proton transfer in Knoevenagel condensations .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways to guide solvent selection .

Q. What experimental evidence supports the role of this compound in enzyme allosteric modulation?

- Biochemical Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.